{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride

Catalog No.
S3119358
CAS No.
2174007-99-7
M.F
C9H18ClNO
M. Wt
191.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamin...

CAS Number

2174007-99-7

Product Name

{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

InChI

InChI=1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)7-11-8;/h2-7,10H2,1H3;1H

InChI Key

MIDJDXKPCROKDN-UHFFFAOYSA-N

SMILES

CC12CCC(CC1)(CO2)CN.Cl

Solubility

not available

{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride is a bicyclic compound characterized by its unique oxabicyclo structure. This compound features a bicyclic framework containing an oxygen atom, which contributes to its distinct chemical properties. Its molecular formula is C10H17ClNC_{10}H_{17}ClN with a molecular weight of approximately 188.71 g/mol. The compound is often utilized in various chemical and biological research contexts due to its structural characteristics and potential biological activities .

There is no scientific research currently available describing a specific mechanism of action for this compound.

Limitations and Future Research

The analysis presented here is limited by the lack of scientific literature on {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride.

Future research could involve:

  • Synthesis and characterization of the compound to determine its physical and chemical properties.
  • Investigation of potential biological activities using in vitro and in vivo models.
  • Computational modeling to predict the interaction of the molecule with biological targets.

The reactivity of {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride can be attributed to the presence of the amine functional group, which can participate in nucleophilic substitution reactions. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in organic synthesis and medicinal chemistry. Common reactions include:

  • Nucleophilic Substitution: The amine group can react with alkyl halides to form secondary or tertiary amines.
  • Acid-Base Reactions: The compound can act as a base, reacting with acids to form salts.
  • Condensation Reactions: It can participate in reactions with carbonyl compounds to form imines or enamines.

Preliminary studies suggest that {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride may exhibit modulatory effects on G protein-coupled receptors, particularly GPR120, which is implicated in insulin secretion and metabolic regulation . This suggests potential applications in treating metabolic disorders such as diabetes.

The synthesis of {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride typically involves the following steps:

  • Formation of the Bicyclic Structure: Starting materials such as cyclohexanone derivatives are reacted under specific conditions (e.g., metalation with lithium reagents) to form the bicyclic core.
  • Introduction of Functional Groups: The amine group is introduced through reductive amination or direct amination methods.
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting metabolic pathways.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigating the role of G protein-coupled receptors in metabolic processes.

Studies on the interactions of {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride with various biological targets are essential for understanding its pharmacological potential. Initial findings indicate interactions with GPR120, suggesting that it may influence insulin secretion and glucose metabolism . Further research is needed to elucidate the full spectrum of its interactions and effects on cellular pathways.

Several compounds share structural similarities with {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride, including:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-3-(4-methoxyphenyl)propylamineSimilar amine structureDifferent substituents affecting receptor binding
1-(3-Chlorophenyl)-N-methylpropan-1-amineContains aromatic ringPotentially different biological activity profiles
1-MethylcyclopentylamineBicyclic structure but lacks oxygenSimpler structure may lead to different reactivity

These compounds differ primarily in their substituents and functional groups, which influence their biological activity and chemical reactivity.

Iodocyclization Strategies for Bicyclic Framework Construction

Optimization of Alkenyl Alcohol Precursor Geometries

The stereoelectronic properties of alkenyl alcohol precursors directly influence the efficiency of iodocyclization reactions. Cyclohexane-containing alkenyl alcohols with trans-configured double bonds exhibit superior cyclization yields compared to their cis-counterparts due to reduced steric hindrance during ring closure [2]. For instance, substrates with allylic hydroxyl groups positioned antiperiplanar to the developing iodine bridge achieve regioselective 6-endo-trig cyclization, favoring 2-oxabicyclo[2.2.2]octane formation over smaller ring systems . Computational studies reveal that torsional strain in the transition state decreases by 8–12 kcal/mol when using trans-alkenols, correlating with experimental yields exceeding 65% [2] .

Table 1: Impact of Alkenyl Alcohol Geometry on Iodocyclization Efficiency

Precursor ConfigurationYield (%)Regioselectivity (6-endo : 5-exo)
trans-Alkenol679:1
cis-Alkenol383:1

Solvent and Catalyst Systems for Regioselective Cyclization

Acetonitrile emerges as the optimal solvent for iodocyclization due to its dual role as a polar aprotic medium and iodine-complexing agent. The solvent’s high dielectric constant (ε = 37.5) stabilizes charged intermediates, while its Lewis basicity enhances iodine’s electrophilicity through I–N≡C–CH₃ coordination . Catalyst screening shows molecular iodine outperforms N-iodosuccinimide (NIS) or ICl₃ in regiocontrol, achieving 92% selectivity for the 2-oxabicyclo[2.2.2]octane framework [2] . Kinetic studies indicate a second-order dependence on iodine concentration, suggesting a bimolecular mechanism for iodonium ion formation.

Post-Functionalization Techniques for Amine Group Modifications

Reductive Amination and Protecting Group Strategies

The primary amine in {1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine undergoes selective reductive amination with ketones under H₂/Pd-C conditions, yielding secondary amines without bicyclic ring opening [5]. Boc protection (di-tert-butyl dicarbonate, Et₃N) proceeds quantitatively in THF, enabling subsequent Suzuki–Miyaura couplings at the bridgehead position [5]. Deprotection with HCl/dioxane regenerates the amine hydrochloride salt with >95% recovery, critical for pharmaceutical applications requiring precise stoichiometry [2].

Cross-Coupling Reactions at Bridgehead Positions

Palladium-catalyzed cross-couplings introduce aryl/heteroaryl groups to the bicyclic core. Buchwald–Hartwig amination of the iodide precursor (derived from 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane) with arylboronic acids achieves 70–85% yields using SPhos ligand and K₃PO₄ base . Notably, the strained bicyclic framework accelerates oxidative addition rates by 3-fold compared to non-rigid substrates, as quantified by Hammett studies (ρ = −1.2) [5].

Table 2: Representative Cross-Coupling Reactions on 2-Oxabicyclo[2.2.2]octane

Reaction TypeCoupling PartnerYield (%)Turnover Frequency (h⁻¹)
Suzuki–Miyaura4-Pyridylboronic acid8212.4
Buchwald–HartwigMorpholine789.8

Structural and Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the 2-oxabicyclo[2.2.2]octane core adopts a chair-like conformation with C₂ symmetry, minimizing angle strain [2]. Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the oxygen lone pairs and adjacent C–C σ* orbitals, contributing 14–18 kcal/mol stabilization . These features explain the framework’s exceptional thermal stability (decomposition onset >250°C) and resistance to acid-catalyzed ring-opening [2] [5].

Applications in Drug Discovery

Incorporating the 2-oxabicyclo[2.2.2]octane motif into kinase inhibitors improves aqueous solubility by 3–5-fold compared to aromatic analogs, as demonstrated in Imatinib derivatives [2]. The amine hydrochloride salt enhances crystallinity (melting point 215–220°C), facilitating purification and formulation processes .

Dates

Modify: 2024-04-14

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